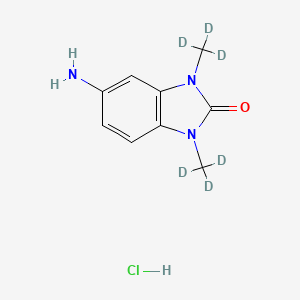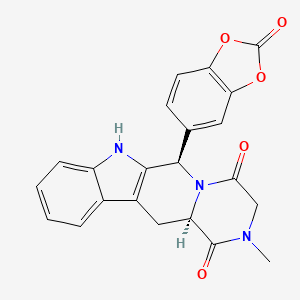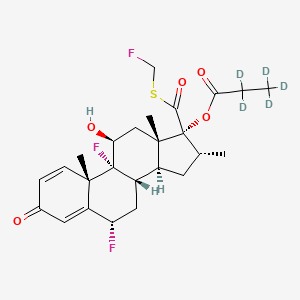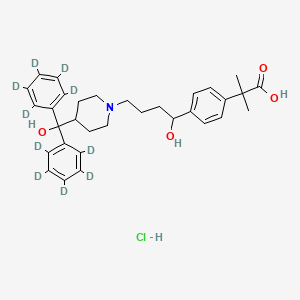
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is a reagent widely used for generating stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . These relatively stable maleimide-activated intermediates may be lyophilized and stored for later conjugation to a hapten .
Synthesis Analysis
The synthesis of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester involves the reaction of the SE group with lysine residues on the carrier protein, converting them to reactive maleimides . This compound is used as an aliphatic heterobifunctional crosslinker reagent .Molecular Structure Analysis
The empirical formula of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is C11H10N2O6 . Its molecular weight is 266.21 . The SMILES string representation of its structure is O=C1CCC(N1OC(CC)N2C(C=CC2=O)=O)=O .Chemical Reactions Analysis
This compound is used for generating stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . It is also used for techniques such as the cross-linking of haptens to enzymes prior to enzyme immunoassays or fluorogenic substrates to peptidic antigens for use in fluorescence immunoassays .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 167-171 °C . It is insoluble in water .Scientific Research Applications
Analytical Methods and Toxicity of Esters
Esters, including 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester, are significant in research due to their potential toxicity and presence in various products. For instance, fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) have been identified in food categories and are of concern due to their possible nephrotoxicity and testicular toxicity. Analytical methods for detecting these esters, understanding their absorption, metabolism, and toxicity, are crucial for advancing scientific knowledge and addressing food safety concerns (Gao et al., 2019).
Metabolic Studies
Research on the metabolism of ester compounds provides insights into their biochemical pathways and potential impacts on health. For example, the metabolism of aspartame, an ester, involves its breakdown into aspartic acid, phenylalanine, and methanol, with subsequent metabolic pathways detailed in studies (Ranney Re & Oppermann Ja, 1979). Understanding these metabolic processes is essential for assessing the safety and effects of ester compounds in medical and food industries.
Anticancer Properties
Ester compounds, including derivatives of cinnamic acid and caffeic acid, have been extensively studied for their potential anticancer properties. These studies have explored the mechanisms through which these compounds inhibit cancer cell growth and induce apoptosis across various cancer types. Research highlights the therapeutic potential of these esters in cancer treatment, emphasizing the need for further investigation into their efficacy and mechanisms of action in clinical settings (P. De et al., 2011).
Biopolymer Synthesis
The chemical modification of xylan to produce biopolymer ethers and esters demonstrates the application of esters in creating materials with specific properties. Such research contributes to the development of new materials for various applications, including drug delivery systems. This area of study showcases the versatility of esters in synthesizing novel materials with targeted functional properties (K. Petzold-Welcke et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is proteins . Specifically, it interacts with amino groups in proteins and thiol groups in other molecules .
Mode of Action
This compound is a heterobifunctional crosslinker . It contains an N-hydroxysuccinimide ester (SE) group that reacts with the amino groups in proteins, and a maleimide group that reacts with thiol groups . The SE group reacts with the amino groups of proteins to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds .
Biochemical Pathways
The compound is widely used to produce stably activated carrier proteins . It spontaneously reacts with thiol groups, which can be used to link the carrier proteins to other molecules . This can affect various biochemical pathways depending on the specific proteins and molecules involved.
Result of Action
The result of the compound’s action is the formation of stable links between proteins and other molecules . This can be used in various applications, such as the preparation of antibody-drug conjugates (ADCs) for research .
Action Environment
The compound is sensitive to moisture and heat, and should be stored under inert gas at low temperatures . Its reactivity with amino and thiol groups can be influenced by the pH of the environment, with optimal reactivity observed at pH 7-9 for the SE group and pH 6.5-7.5 for the maleimide group .
Safety and Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBFPXNMFGIQCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

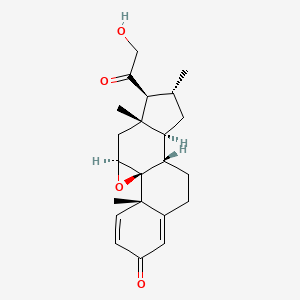
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/no-structure.png)
